molecular formula C16H24BBrO3 B572778 2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-48-0

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B572778
CAS No.: 1218789-48-0
M. Wt: 355.079
InChI Key: VVMZHSGGZYYKRX-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which is highly reactive and versatile in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-isobutoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:

Mechanism of Action

The compound exerts its effects primarily through its boronic ester functional group, which facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The mechanism involves the coordination of the boronic ester with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the isobutoxy group, which can influence the electronic properties and steric hindrance, thereby affecting the reaction outcomes.

Properties

IUPAC Name

2-[3-bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMZHSGGZYYKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675272
Record name 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-48-0
Record name 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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